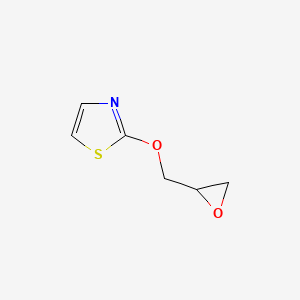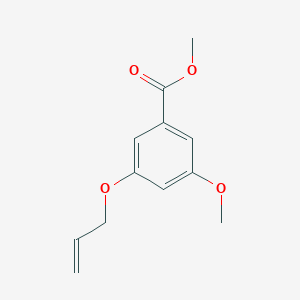
tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitro-pyridine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methylpiperazine with 6-nitro-3-pyridinecarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 2-Methyl-4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-Methyl-4-(6-chloro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-Methyl-4-(6-methyl-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
What sets tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for specific redox reactions that are not possible with its analogs.
Properties
Molecular Formula |
C15H22N4O4 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N4O4/c1-11-10-17(12-5-6-13(16-9-12)19(21)22)7-8-18(11)14(20)23-15(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
XONXLUBFVDTACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11aS)-6-Bromo-1,2,3,11a-tetrahydro-5H-pyrrol o[2,1-c][1,4]benzodiazepine-5,11(10H)-dione](/img/structure/B8549270.png)









![5-[(3R)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B8549344.png)



